1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
Description
This compound features a triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 3-(trifluoromethyl)phenoxy-ethanone side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine linker may improve solubility and binding affinity .
Properties
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2/c19-18(20,21)13-2-1-3-14(10-13)29-11-17(28)26-8-6-25(7-9-26)16-5-4-15-23-22-12-27(15)24-16/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHVANYOGXHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Structural Overview
The compound features a piperazine ring substituted with a triazolopyridazine moiety and a trifluoromethylphenoxy group. The structural complexity suggests diverse interactions with biological targets, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridazine exhibit significant antimicrobial properties. For instance, compounds related to the triazolopyridazine structure have shown efficacy against Cryptosporidium parvum, with EC50 values as low as 0.17 μM in vitro . The activity is attributed to the ability of these compounds to disrupt cellular processes in pathogens.
Anticancer Properties
Several studies have evaluated the anticancer potential of triazolo derivatives. A related compound demonstrated potent inhibition of cancer cell lines such as A549 and MCF-7, with IC50 values ranging from 0.98 to 1.28 μM . The mechanism involves interference with c-Met signaling pathways, leading to apoptosis in cancer cells.
Cardiovascular Effects
Despite promising antimicrobial and anticancer activities, concerns regarding cardiotoxicity have been raised due to the inhibition of the hERG ion channel at higher concentrations . This necessitates careful evaluation of the therapeutic window for potential clinical applications.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridazine derivatives. Modifications in the heteroaryl head group and substituents on the piperazine ring can significantly influence potency and selectivity against various biological targets. For example, alterations in lipophilicity and basicity were found to affect binding affinity to the hERG channel .
Case Studies
| Study | Compound | Target | EC50/IC50 Values | Notes |
|---|---|---|---|---|
| Study 1 | SLU-2633 | C. parvum | 0.17 μM | Effective in vivo models |
| Study 2 | Compound 17l | A549 | IC50 = 0.98 μM | Induces apoptosis via c-Met signaling |
| Study 3 | Compound 1 | hERG | IC50 = 10 μM | Potential cardiotoxicity observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycle: The target compound’s triazolo[4,3-b]pyridazine core is distinct from the triazolo[3,4-a]phthalazine in Compound 17 . The pyridazine ring enhances π-π stacking in BET bromodomains compared to phthalazine, which may reduce steric hindrance and improve binding . 2.1 nM for monovalent analogues) .
Substituent Effects: The 3-(trifluoromethyl)phenoxy group in the target compound contrasts with AZD5153’s 3-methoxy phenoxy. The trifluoromethyl group’s electron-withdrawing nature may improve metabolic stability but reduce solubility compared to methoxy . Compound 17’s 3-(trifluoromethyl)phenyl substituent (directly attached) showed moderate anticancer activity (IC₅₀: 8–12 µM in leukemia cells), suggesting the phenoxy linker in the target compound could modulate potency .
Pharmacokinetic Profiles: AZD5153’s bivalent binding (two bromodomains targeted) resulted in a 100-fold potency increase over monovalent inhibitors and favorable oral bioavailability (F% > 50% in rodents) . The target compound’s piperazine linker may enhance solubility but requires optimization for blood-brain barrier penetration.
Biological Activity: AZD5153 demonstrated in vivo efficacy in xenograft models (tumor growth inhibition >70% at 10 mg/kg) via c-Myc suppression . Compound 17’s anticancer activity highlights the role of trifluoromethyl groups in apoptosis induction, though its phthalazine core limits BET specificity .
Research Findings and Data
- AZD5153: BRD4 IC₅₀: 0.5 nM (bivalent binding) vs. 50 nM for monovalent analogues . In vivo half-life: 6–8 hours in mice, supporting once-daily dosing .
- Compound 17 :
- MK29: No direct BET activity reported; primarily studied for CNS targets (e.g., 5-HT₁A receptors) .
Preparation Methods
Synthesis of theTriazolo[4,3-b]pyridazine Core
The triazolo[4,3-b]pyridazine heterocycle serves as the central scaffold. A widely adopted method involves the cyclocondensation of 3-aminopyridazine derivatives with nitriles or carbonyl compounds under acidic conditions. For example, 6-chloropyridazin-3-amine reacts with trifluoroacetic anhydride in dimethylformamide (DMF) at 80°C to yield 6-chloro-triazolo[4,3-b]pyridazine with 78% efficiency. Alternative routes utilize hydrazine hydrate for ring closure, as demonstrated in the synthesis of analogous triazolo-pyridazinones.
Key Reaction Parameters
| Reactant | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Chloropyridazin-3-amine | Trifluoroacetic anhydride, DMF, 80°C | 78 | |
| 3-Aminopyridazine | Hydrazine hydrate, ethanol, reflux | 65 |
Functionalization with Piperazine
Introducing the piperazine moiety requires nucleophilic aromatic substitution (SNAr) at the 6-position of the triazolo-pyridazine core. 6-Chloro-triazolo[4,3-b]pyridazine reacts with piperazine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 120°C under microwave irradiation, achieving 85% conversion to 4-(Triazolo[4,3-b]pyridazin-6-yl)piperazine . Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reactivity by stabilizing the transition state.
Optimization Study
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 120 | 4 | 85 |
| Cs₂CO₃ | DMF | 100 | 6 | 72 |
| Et₃N | Toluene | 80 | 8 | 58 |
Synthesis of 2-(3-(Trifluoromethyl)phenoxy)ethan-1-one
The phenoxy ethanone side chain is synthesized via Williamson ether synthesis. 3-(Trifluoromethyl)phenol reacts with chloroacetone in acetone using K₂CO₃ as a base, yielding 2-(3-(trifluoromethyl)phenoxy)acetone with 91% efficiency. Purification via column chromatography (hexane:ethyl acetate, 4:1) ensures >98% purity.
Coupling of Piperazine and Phenoxy Ethanone Moieties
The final step involves acylating the piperazine nitrogen with the phenoxy ethanone group. 4-(Triazolo[4,3-b]pyridazin-6-yl)piperazine reacts with 2-bromo-1-(3-(trifluoromethyl)phenoxy)ethanone in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12 hours, achieving a 68% yield. Alternatively, palladium-catalyzed coupling using tetrakis(triphenylphosphine)palladium(0) improves yields to 76% under inert conditions.
Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | None | DCM | 68 |
| Buchwald-Hartwig coupling | Pd(PPh₃)₄ | THF | 76 |
| Ullmann coupling | CuI, 1,10-phenanthroline | DMF | 62 |
Overall Synthetic Pathway and Scalability
The convergent synthesis strategy involves three modules:
- Triazolo-pyridazine core synthesis (Step 1)
- Piperazine functionalization (Step 2)
- Phenoxy ethanone coupling (Steps 3–4)
Total Yield Calculation
| Step | Description | Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| 1 | Triazolo-pyridazine formation | 78 | 78 |
| 2 | Piperazine introduction | 85 | 66.3 |
| 3 | Phenoxy ethanone synthesis | 91 | 60.3 |
| 4 | Final coupling | 76 | 45.8 |
Scale-up challenges include maintaining regioselectivity during triazolo ring formation and minimizing palladium residues in the final product. Repurification via recrystallization from ethanol-water (7:3) reduces residual metal content to <5 ppm.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
